Azetidine-2-carboxylic acid

Description

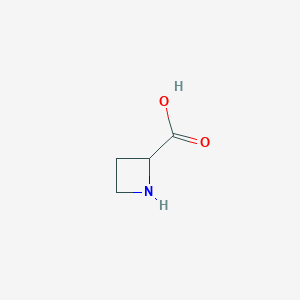

Structure

3D Structure

Properties

IUPAC Name |

azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859699 | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2517-04-6, 20063-89-2, 2133-34-8 | |

| Record name | (±)-2-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Azetidine-2-carboxylic Acid: A Proline Analog for Probing Protein Structure and Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a structural analog of the proteinogenic amino acid, proline.[1] Found in plants such as lily of the valley and sugar beets, Aze features a four-membered ring structure, in contrast to the five-membered ring of proline.[2][3] This structural similarity allows Aze to be recognized by the cellular protein synthesis machinery, leading to its misincorporation into polypeptide chains in place of proline.[4][5] This substitution has profound consequences for protein structure and function, making Aze a valuable tool for researchers studying protein folding, stability, and cellular stress responses. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of this compound in life sciences research.

Mechanism of Action

The biological effects of this compound stem from its ability to be mistakenly charged to prolyl-tRNA by prolyl-tRNA synthetase and subsequently incorporated into proteins during translation.[2] This misincorporation disrupts the normal structure of proteins, particularly those rich in proline residues such as collagen.[6][7] The smaller, more constrained four-membered ring of Aze alters the peptide backbone's geometry, leading to conformational instability and protein misfolding.[6] The accumulation of misfolded proteins triggers cellular stress response pathways, most notably the Unfolded Protein Response (UPR) and the Endoplasmic Reticulum (ER) Stress Response.[2][4]

The UPR is a signaling network that aims to restore protein folding homeostasis. However, prolonged or severe ER stress induced by agents like Aze can lead to the activation of apoptotic pathways and cell death.[4] Key signaling events in the Aze-induced ER stress response include the cleavage of Activating Transcription Factor 6 (ATF6) and the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[4][8]

Effects on Protein Structure and Function

The substitution of proline with this compound can have significant and often detrimental effects on the structure and function of proteins.

-

Collagen Destabilization: Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline (B1673980) residues, which are crucial for the stability of its triple-helical structure. The incorporation of Aze into collagen chains disrupts the formation and stability of the triple helix, leading to the synthesis of defective collagen.[7][9] This can manifest as impaired tissue integrity and has been linked to teratogenic effects in animal models.[4]

-

Protein Misfolding and Aggregation: The altered bond angles and reduced conformational flexibility imposed by the Aze ring can lead to global protein misfolding.[6] These misfolded proteins are prone to aggregation, which can be toxic to cells and is a hallmark of various diseases.

-

Induction of Proteotoxic Stress: The accumulation of misfolded and aggregated proteins triggers a state of proteotoxic stress within the cell.[2] This activates cellular quality control mechanisms, including the UPR and the ubiquitin-proteasome system, in an attempt to clear the aberrant proteins.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

| Parameter | Cell Line/System | Concentration of Aze | Result | Reference(s) |

| Cytotoxicity | BV2 Microglial Cells | > 1000 µM | Significant reduction in cell viability | [10] |

| Nitric Oxide Release | BV2 Microglial Cells | 125-2000 µM | Increased nitric oxide release | [10] |

| ER Stress Induction | HeLa Cells | 5 mM | ATF6 cleavage and increased phosphorylated eIF2α | [4][8] |

| Inhibition of Proline Incorporation | Rabbit Reticulocytes | 1, 5, and 10 mM | 25%, 58%, and 72% reduction in L-[U-14C]proline incorporation into hemoglobin, respectively | [4][11] |

| In Vivo Effect | Animal Model | Dosage | Outcome | Reference(s) |

| Teratogenicity | Hamster Fetuses | 200-600 mg/kg, i.p. (gestational days 7-12) | Skeletal malformations, delayed ossification, growth retardation | [4] |

| Teratogenicity | Rats | 300 mg/kg, i.p. (day 8 of pregnancy) | Skeletal system teratogenic effects | [4] |

| Inhibition of Chondrogenesis | Chick Embryos | 350 µ g/egg , daily for 9 days | Prevention of chondrogenic phenotype expression | [4] |

| Arrest of Collagen Accumulation | Growing Chick Embryos | Not specified | Arrest of collagen accumulation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Induction of ER Stress in Cell Culture (HeLa Cells)

This protocol describes how to induce ER stress in HeLa cells using Aze and subsequently analyze markers of the Unfolded Protein Response.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound (Aze)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF6, anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Prepare a stock solution of Aze in sterile water or PBS.

-

Treat cells with 5 mM Aze for desired time points (e.g., 0, 3, 6, 9 hours).[4][8] Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ATF6 and phospho-eIF2α overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

In Vitro Protein Synthesis with Rabbit Reticulocyte Lysate

This protocol outlines the use of a rabbit reticulocyte lysate system to demonstrate the misincorporation of Aze into a newly synthesized protein.

Materials:

-

Rabbit reticulocyte lysate kit

-

mRNA template (e.g., globin mRNA)

-

Amino acid mixture (with and without proline)

-

[¹⁴C]-Azetidine-2-carboxylic acid

-

[³H]-Proline

-

Nuclease-free water

-

SDS-PAGE gels and running buffer

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup:

-

Thaw the rabbit reticulocyte lysate and other kit components on ice.

-

In separate reaction tubes, set up the following conditions:

-

Control: Complete amino acid mixture with [³H]-Proline.

-

Aze incorporation: Amino acid mixture lacking proline, with [¹⁴C]-Aze.

-

Competition: Complete amino acid mixture with both [³H]-Proline and varying concentrations of non-radiolabeled Aze.

-

-

Add the mRNA template to each reaction tube.

-

Initiate the translation reaction by adding the reticulocyte lysate and incubating at 30°C for 60-90 minutes.[11]

-

-

Analysis of Protein Synthesis:

-

Stop the reactions by adding an equal volume of 2x Laemmli buffer.

-

Boil the samples for 5 minutes.

-

Separate the synthesized proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

-

Quantify the incorporation of radiolabel by densitometry or liquid scintillation counting of excised gel bands.

-

Cytotoxicity and Pro-inflammatory Response in Microglial Cells (BV2)

This protocol details methods to assess the cytotoxic and pro-inflammatory effects of Aze on BV2 microglial cells.

Materials:

-

BV2 microglial cells

-

DMEM with 10% FBS and penicillin/streptomycin

-

This compound (Aze)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Culture and Treatment:

-

Culture BV2 cells in DMEM with 10% FBS and antibiotics.

-

Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with a range of Aze concentrations (e.g., 0, 125, 250, 500, 1000, 2000 µM) for various time points (e.g., 6, 12, 24 hours).[10]

-

-

MTT Assay for Cell Viability:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Griess Assay for Nitric Oxide Production:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and standard.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of this compound Toxicity.

Caption: Aze-induced Unfolded Protein Response Signaling.

Caption: General Experimental Workflow for Aze Studies.

Conclusion

This compound is a powerful research tool for investigating fundamental aspects of protein synthesis, folding, and cellular stress responses. Its ability to act as a proline analog and induce protein misfolding provides a controlled system for studying the mechanisms of proteotoxicity and the cellular machinery that maintains protein homeostasis. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize Aze in their studies, contributing to a deeper understanding of protein-related diseases and the development of novel therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of the proline analogue this compound on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of Azetidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a proline analogue, that has garnered significant interest in the scientific community due to its unique biological activities. Its ability to be mistakenly incorporated into proteins in place of proline can lead to conformational changes and subsequent cellular stress, making it a molecule of interest for toxicological studies and as a potential therapeutic agent. This technical guide provides an in-depth overview of the natural sources of AZE, methodologies for its analysis, and the cellular pathways it impacts.

Natural Occurrence of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in specific families. While its presence has been hinted at in marine organisms and microorganisms, the most well-documented and quantified sources are terrestrial plants.

Plant Sources

AZE has been identified in a variety of plant species, often as a component of their defense mechanisms. The highest concentrations are typically found in the Liliaceae and Fabaceae families, as well as in the common beet.

-

Liliaceae Family: This family is a prominent source of AZE. Convallaria majalis (lily of the valley) and species of the Polygonatum genus (Solomon's seal) are known to accumulate significant quantities of this imino acid. In fact, AZE can constitute up to 7% of the leaf mass of lily of the valley.

-

Fabaceae Family: Numerous plants within the bean family have been found to contain AZE, although the concentrations can vary widely between species.

-

Beta vulgaris (Beet): Both table beets and sugar beets are confirmed sources of AZE.[1] The presence of AZE in sugar beet byproducts, which are used in animal feed, raises questions about its entry into the human food chain.[2][3]

Quantitative Data on this compound Content

The concentration of AZE varies significantly among different natural sources. The following table summarizes the available quantitative data to facilitate comparison.

| Natural Source | Plant Part | Concentration | Method of Analysis |

| Polygonatum sibiricum | Rhizomes | 5.39 ± 1.67 mg/g | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Polygonatum odoratum | Rhizomes | 9.23 ± 3.67 mg/g | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Beta vulgaris (Garden Beet) | Tuber | 1-5% of proline content (translates to approx. 0.49-2.45 mg per 246g serving) | Not specified in abstract |

| Beta vulgaris (Sugar Beet Byproducts) | Molasses, Pulp | Up to 0.34 mg/100 mg | Not specified in abstract |

| Convallaria majalis (Lily of the Valley) | Leaves | Can comprise up to 7% of leaf mass | Not specified in abstract |

Experimental Protocols

The accurate quantification and isolation of this compound from natural sources are crucial for research and development. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification in Polygonatum Species

This method provides a robust and sensitive approach for the quantification of AZE in plant material.[4]

1. Sample Preparation and Extraction:

- Obtain and lyophilize the rhizomes of Polygonatum species.

- Grind the dried rhizomes into a fine powder.

- Perform a hot water extraction of the powdered sample.

2. Derivatization:

- The aqueous extract is silylated to increase the volatility of AZE for GC analysis.

- A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

- An internal standard, such as 1-octanol, should be added prior to derivatization for accurate quantification.

3. GC-MS Analysis:

- Gas Chromatograph: Agilent Technologies 6890 N or similar.

- Column: Innowax capillary column (30 m × 0.25 mm).

- Carrier Gas: Helium at a flow rate of 1.2 mL/min.

- Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 4°C/min.

- Mass Spectrometer: Agilent Technologies 5973 N or similar.

- Ionization: Electron Impact (EI).

- Detection: The mass spectra are compared with a library (e.g., NIST 05, WILEY 2007) for identification and a standard curve is used for quantification.

4. Quantification:

- The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 2.9 µg/mL and 7.8 µg/mL, respectively.

General Workflow for HPLC-UV and LC-MS/MS Analysis

While a specific detailed protocol for AZE was not fully elaborated in the initial search, a general workflow can be inferred for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Extraction:

- Similar to the GC-MS protocol, a hot water or solvent (e.g., methanol/water) extraction is performed on the ground plant material.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- The crude extract can be passed through an SPE cartridge to remove interfering compounds.

3. Chromatographic Separation:

- HPLC System: A standard HPLC system with a suitable column is used. For a polar compound like AZE, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective.

- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.

4. Detection:

- UV Detection: AZE does not have a strong chromophore, so derivatization with a UV-absorbing tag may be necessary for sensitive detection.

- MS/MS Detection: This is the preferred method for its high sensitivity and selectivity. The mass spectrometer is set to monitor specific parent-daughter ion transitions for AZE.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of this compound's biological activity is its misincorporation into proteins in place of proline.[5] This event triggers a cellular stress response, primarily the Unfolded Protein Response (UPR), originating from the endoplasmic reticulum (ER).[6][7][8]

This compound-Induced Unfolded Protein Response

The incorporation of AZE into newly synthesized polypeptides can lead to improper protein folding. The accumulation of these misfolded proteins in the ER lumen is a condition known as ER stress. The cell activates the UPR to alleviate this stress through several signaling branches.

-

PERK Pathway: The PKR-like ER kinase (PERK) is activated upon sensing misfolded proteins. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER.

-

ATF6 Pathway: Activating transcription factor 6 (ATF6) is another ER stress sensor. Upon accumulation of misfolded proteins, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form. The active ATF6 then moves to the nucleus to upregulate the expression of ER chaperones, such as BiP (Binding immunoglobulin protein), which assist in proper protein folding.

-

IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is the third major ER stress sensor. Its activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, resulting in a potent transcription factor that also upregulates genes involved in protein folding and degradation.

If the ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Visualizations

Experimental Workflow for AZE Analysis

Caption: Experimental workflow for the analysis of this compound.

AZE-Induced Unfolded Protein Response Signaling Pathway

Caption: AZE-induced Unfolded Protein Response (UPR) signaling pathway.

References

- 1. This compound in garden beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the food chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic determination of this compound in rhizomes of Polygonatum sibiricum and Polygonatum odoratum [agris.fao.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of L-Azetidine-2-carboxylic Acid: An In-depth Technical Guide for Researchers

Introduction

L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a constrained analog of L-proline, has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique four-membered ring structure imparts conformational rigidity to peptides, making it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules.[3] L-Azetidine-2-carboxylic acid is found in nature in plants such as lily of the valley (Convallaria majalis) and sugar beets (Beta vulgaris).[1][4] This guide provides a comprehensive overview of the primary synthetic routes to L-Azetidine-2-carboxylic acid, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Synthetic Strategies and Methodologies

Several synthetic strategies have been developed for the preparation of L-Azetidine-2-carboxylic acid, each with its own advantages and challenges. The most common approaches start from readily available precursors such as L-aspartic acid and γ-butyrolactone, or employ asymmetric synthesis to achieve the desired enantiopurity.

Synthesis from L-Aspartic Acid

A straightforward approach to L-Azetidine-2-carboxylic acid utilizes L-aspartic acid as the chiral starting material. This method involves the protection of the amino and carboxylic acid groups, followed by reduction of the β-carboxyl group to a hydroxyl group, activation of the hydroxyl group, and subsequent intramolecular cyclization.

Experimental Workflow: Synthesis from L-Aspartic Acid

Caption: General workflow for the synthesis of L-Azetidine-2-carboxylic acid from L-aspartic acid.

Synthesis from γ-Butyrolactone

An alternative route begins with the achiral starting material γ-butyrolactone. This synthesis involves bromination, esterification, cyclization, and finally, resolution to obtain the desired L-enantiomer.

Enantioselective Synthesis using a Chiral Auxiliary

To circumvent the need for resolution, enantioselective methods have been developed. One such method employs a chiral auxiliary, such as (S)-α-methylbenzylamine, to direct the stereochemistry during the formation of the azetidine (B1206935) ring.[5]

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data from various synthetic approaches to provide a basis for comparison.

| Starting Material | Key Steps | Overall Yield | Enantiomeric Purity | Reference |

| L-Aspartic Acid | Protection, reduction, activation, cyclization, deprotection | ~59% | >99% | [6] |

| γ-Butyrolactone | Bromination, esterification, cyclization, resolution | ~13.2% | 99% e.e. | [7][8] |

| Achiral Precursors with Chiral Auxiliary | Intramolecular alkylation with (S)-α-methylbenzylamine | Practical quantities | High | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis from L-Aspartic Acid Derivative

This protocol is adapted from a straightforward synthesis of L-Azetidine-2-carboxylic acid.[6]

Step 1: Synthesis of Suitably Protected Starting Compound

-

Commercially available L-aspartic acid derivative is used as the starting material.

-

The amino and α-carboxylic acid groups are protected. For example, the amino group can be protected with a Boc group, and the α-carboxylic acid can be protected as a benzyl (B1604629) ester.

-

The β-carboxylic acid is then selectively reduced to the corresponding alcohol.

Step 2: Cyclization by Direct Intramolecular N-Alkylation

-

The hydroxyl group of the protected starting compound is activated, for instance, by conversion to a leaving group such as a tosylate or by using a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group which can also act as a leaving group.

-

The intramolecular cyclization is then carried out, often with the assistance of microwave heating to improve reaction times and yields. This step leads to the formation of the protected azetidine ring.

Step 3: Deprotection

-

The protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions. For instance, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be cleaved by hydrogenolysis.

-

The final product, L-Azetidine-2-carboxylic acid, is obtained after purification.

Protocol 2: Synthesis from γ-Butyrolactone

This protocol outlines the synthesis of racemic azetidine-2-carboxylic acid from γ-butyrolactone, which then requires resolution.[7]

Step 1: Bromination and Esterification

-

γ-Butyrolactone is subjected to bromination to introduce a bromine atom at the α-position.

-

The resulting lactone is then esterified, for example, to its tert-butyl ester.

Step 2: Cyclization

-

The bromo-ester is treated with a nitrogen source, such as ammonia, to facilitate an intramolecular cyclization, forming the azetidine ring.

Step 3: Hydrogenation and Resolution

-

The tert-butyl ester is removed by hydrogenation.

-

The resulting racemic this compound is then resolved using a chiral resolving agent, such as D-tartaric acid, to isolate the L-enantiomer. The salt of the L-azetidine-2-carboxylic acid with D-tartaric acid precipitates from the solution.

-

The salt is then dissociated to yield the pure L-Azetidine-2-carboxylic acid.

Biological Activity and Signaling Pathways

L-Azetidine-2-carboxylic acid acts as a proline analog and can be misincorporated into proteins during synthesis.[1][2] This leads to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[9][10]

Biosynthesis of L-Azetidine-2-carboxylic Acid

In some bacteria, L-Azetidine-2-carboxylic acid is synthesized from S-adenosylmethionine (SAM) through an intramolecular cyclization catalyzed by AZE synthases.[11][12]

Biosynthetic Pathway of L-Azetidine-2-carboxylic Acid

Caption: Enzymatic synthesis of L-Azetidine-2-carboxylic acid from S-adenosylmethionine.

ER Stress and Unfolded Protein Response (UPR)

The incorporation of L-Azetidine-2-carboxylic acid into nascent polypeptide chains disrupts protein folding, leading to an accumulation of misfolded proteins in the ER. This triggers the UPR, a cellular stress response aimed at restoring ER homeostasis. The PERK branch of the UPR is notably activated, leading to the phosphorylation of eIF2α and subsequent cellular responses, including autophagy.[9][13]

Signaling Pathway of L-Azetidine-2-carboxylic Acid-Induced ER Stress

Caption: Simplified signaling pathway of ER stress induced by L-Azetidine-2-carboxylic acid.

Conclusion

The synthesis of L-Azetidine-2-carboxylic acid is a critical process for its application in research and drug development. The choice of synthetic route depends on factors such as the desired scale, cost of starting materials, and the need for enantiopurity. Understanding its biological mechanism of action, particularly its role in inducing ER stress, is crucial for the rational design of novel therapeutics. This guide provides a foundational resource for scientists working with this important molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 8. scite.ai [scite.ai]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular basis for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Azetidine-2-Carboxylic Acid in Protein Misfolding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid analogue of proline that has emerged as a significant tool in the study of protein misfolding and cellular stress responses. Due to its structural similarity to proline, AZE is mistakenly incorporated into nascent polypeptide chains during protein synthesis. This substitution leads to conformational instability, protein misfolding, and subsequent aggregation. The accumulation of these aberrant proteins triggers a cascade of cellular events, most notably the Unfolded Protein Response (UPR) and Endoplasmic Reticulum-Associated Degradation (ERAD) pathways, in an attempt to restore cellular homeostasis. This technical guide provides an in-depth exploration of the mechanisms by which AZE induces protein misfolding, detailed experimental protocols to study these effects, a compilation of quantitative data from relevant studies, and visualizations of the key signaling pathways involved.

Mechanism of Action: How this compound Induces Protein Misfolding

The toxicity of AZE stems from its ability to act as a proline mimic. Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline, cannot efficiently distinguish between proline and AZE.[1] Consequently, AZE is incorporated into proteins at proline-rich sites.[1] The structural difference between AZE (a four-membered ring) and proline (a five-membered ring) introduces significant conformational constraints and alters the peptide backbone's geometry.[2] This structural perturbation disrupts the native folding of proteins, leading to the formation of misfolded intermediates that are prone to aggregation.[1][3]

The accumulation of misfolded proteins, particularly within the endoplasmic reticulum (ER), activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to alleviate ER stress by:

-

Attenuating global protein synthesis: This is primarily mediated by the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4][5]

-

Upregulating the expression of chaperone proteins: The ATF6 (activating transcription factor 6) branch of the UPR promotes the transcription of genes encoding ER chaperones, such as BiP/GRP78, which assist in protein folding.[4][5]

-

Enhancing the degradation of misfolded proteins: The IRE1 (inositol-requiring enzyme 1) branch of the UPR, along with the other branches, contributes to the upregulation of components of the ER-Associated Degradation (ERAD) pathway.[6][7]

If the ER stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[8]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of AZE on cell viability and the induction of the Unfolded Protein Response.

Table 1: Dose-Dependent Effects of this compound on Cell Viability

| Cell Line | Assay | Incubation Time (hr) | IC50 Value (µM) | Reference |

| MOLT4 | MTT | 24 | 16.51 | [9] |

| MOLT4 | MTT | 48 | 13.45 | [9] |

| Jurkat | MTT | 24 | 12.81 | [9] |

| Jurkat | MTT | 48 | 9.78 | [9] |

| HCT116 | PI Staining | 72 | ~10,000 | [10] |

Table 2: AZE-Induced Upregulation of Unfolded Protein Response (UPR) Markers

| Cell Line/Organism | AZE Concentration | Treatment Duration | UPR Marker | Fold Change (vs. Control) | Reference |

| BV2 Microglial Cells | 1000 µM | 1 hr | ATF6 (mRNA) | ~2.5 | [8] |

| BV2 Microglial Cells | 1000 µM | 6 hr | ATF6 (mRNA) | ~3.0 | [8] |

| BV2 Microglial Cells | 1000 µM | 24 hr | ATF6 (mRNA) | ~2.0 | [8] |

| BV2 Microglial Cells | 1000 µM | 6 hr | PERK (mRNA) | ~2.5 | [8] |

| BV2 Microglial Cells | 1000 µM | 24 hr | PERK (mRNA) | ~3.5 | [8] |

| BV2 Microglial Cells | 1000 µM | 6 hr | XBP1 (mRNA) | ~2.5 | [8] |

| BV2 Microglial Cells | 1000 µM | 24 hr | XBP1 (mRNA) | ~4.0 | [8] |

| Arabidopsis thaliana | 10 µM | 8 days | AtBiP3 (mRNA) | 10 | [11] |

| Arabidopsis thaliana | 30 µM | 8 days | AtBiP3 (mRNA) | 15 | [11] |

| Arabidopsis thaliana | 60 µM | 8 days | AtBiP3 (mRNA) | 29 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AZE-induced protein misfolding and cellular stress.

Induction of Protein Misfolding with this compound in Cell Culture

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Preparation of AZE Stock Solution: Prepare a stock solution of AZE in a suitable solvent (e.g., sterile water or PBS). Filter-sterilize the solution.

-

Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of AZE. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, including cell viability assays, protein aggregation assays, or Western blotting for UPR markers.

Measurement of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Treatment: Treat cells with varying concentrations of AZE as described in Protocol 3.1.

-

MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Incubation with MTT: Following the AZE treatment period, add 10 µL of the MTT stock solution to each well (for a 96-well plate with 100 µL of medium).[12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

-

Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

-

Absorbance Measurement: Mix gently to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Quantification of Protein Aggregation using the Thioflavin T (ThT) Assay

Thioflavin T is a fluorescent dye that binds to amyloid-like beta-sheet structures in protein aggregates, resulting in a significant increase in fluorescence.

-

Sample Preparation: Prepare protein samples (e.g., cell lysates or purified proteins) that have been treated with or without AZE.

-

ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH2O and filter it through a 0.2 µm syringe filter.

-

Working Solution: Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.

-

Assay: In a black 96-well plate, add your protein sample to the ThT working solution.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[14] An increase in fluorescence intensity in AZE-treated samples compared to controls indicates protein aggregation.

Western Blot Analysis of UPR Markers (PERK and ATF6)

Western blotting allows for the detection and quantification of specific proteins, such as the activated forms of UPR sensors.

-

Cell Lysis: After AZE treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated PERK, or for ATF6 (which will show a cleaved, activated form upon ER stress) overnight at 4°C.[15][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[16]

Visualizing the Cellular Response to AZE-Induced Protein Misfolding

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of AZE.

Signaling Pathways

Caption: The Unfolded Protein Response (UPR) signaling pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid | MDPI [mdpi.com]

- 9. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Azetidine-2-carboxylic Acid-Induced Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid analogue of proline that, when incorporated into polypeptides, leads to protein misfolding and subsequent endoplasmic reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe AZE-induced ER stress can overwhelm the UPR's adaptive capacity, culminating in apoptosis. Understanding the intricate mechanisms of AZE-induced ER stress is crucial for researchers in various fields, including toxicology, neurodegenerative diseases, and cancer biology, as well as for professionals in drug development exploring ER stress modulation as a therapeutic strategy. This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental methodologies for studying AZE-induced ER stress, supplemented with quantitative data and detailed protocols.

Core Mechanism of this compound-Induced ER Stress

This compound's toxicity stems from its structural similarity to proline, enabling it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis[1][2]. The four-membered ring of AZE, in contrast to proline's five-membered ring, imposes different conformational constraints on the protein backbone[3]. This alteration disrupts the proper folding of proteins, particularly those rich in proline residues like collagen, leading to the accumulation of misfolded and aggregated proteins within the ER lumen[1][3][4][5]. This accumulation disrupts ER homeostasis, a condition known as ER stress[1][4][6].

To cope with the accumulation of unfolded proteins, the cell activates the Unfolded Protein Response (UPR)[6][7][8]. The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6)[7][9]. AZE has been shown to activate the PERK and ATF6 arms of the UPR, and in some contexts, the IRE1 pathway as well[4][6][10][11].

Signaling Pathways in AZE-Induced ER Stress

The UPR signaling network is a cornerstone of the cellular response to AZE-induced proteotoxicity. The activation of the three sensor branches leads to a coordinated effort to mitigate ER stress.

The PERK Pathway

Upon accumulation of unfolded proteins, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER. Paradoxically, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis through the induction of C/EBP homologous protein (CHOP)[4][6][12]. Studies have demonstrated that AZE treatment increases the levels of phosphorylated eIF2α[4][6][10].

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 (p50 ATF6) migrates to the nucleus and activates the transcription of ER chaperones, such as BiP/GRP78, and components of the ER-associated degradation (ERAD) machinery. AZE treatment has been shown to induce the cleavage of ATF6[4][10].

The IRE1 Pathway

IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 oligomerizes and autophosphorylates, activating its RNase domain. The most well-characterized substrate of IRE1 is the mRNA encoding the X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from XBP1 mRNA, resulting in a frameshift that produces a potent transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in protein folding, quality control, and ERAD. While some studies show AZE does not significantly induce XBP1 splicing, others report its activation in specific contexts, suggesting a cell-type or condition-dependent response[10][11].

Quantitative Data on AZE-Induced ER Stress

The following tables summarize quantitative data from various studies investigating the effects of AZE on different cell lines. These tables provide a comparative overview of AZE concentrations, treatment durations, and the observed effects on key ER stress markers and cell viability.

Table 1: Effects of AZE on ER Stress Marker Protein and Gene Expression

| Cell Line | AZE Concentration | Treatment Time | Marker | Method | Fold Change/Effect | Reference |

| HeLa | 5 mM | 9 h | Phospho-eIF2α | Western Blot | ~2-fold increase | [10] |

| HeLa | 5 mM | 9 h | BiP | Western Blot | ~1.5-fold increase | [10] |

| HeLa | 5 mM | 9 h | ATF6 (full-length) | Western Blot | ~2.5-fold decrease | [10] |

| HeLa | 5 mM | 9 h | XBP1 splicing | RT-PCR | Not significantly induced | [10] |

| BV2 Microglia | 1000 µM | 6 h | ATF6 (gene) | qPCR | Significant increase | [10] |

| BV2 Microglia | 1000 µM | 6 h | PERK (gene) | qPCR | Significant increase | [10] |

| BV2 Microglia | 1000 µM | 24 h | XBP1 (gene) | qPCR | Progressive increase | [10] |

| BV2 Microglia | 1000 µM | 24 h | CHOP/DDIT3 (gene) | qPCR | Significant increase | [10] |

Table 2: Effects of AZE on Cell Viability

| Cell Line | AZE Concentration | Treatment Time | Assay | % Viability/Effect | Reference |

| BV2 Microglia | >1000 µM | 24 h | MTT | Significant reduction | [13] |

| HeLa | 0-25 mM | 12-72 h | Propidium Iodide | Concentration-dependent increase in cell death from 12h | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AZE-induced ER stress.

Cell Culture and AZE Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, BV2) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for 70-80% confluency at the time of harvesting.

-

Cell Growth: Culture cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

AZE Preparation: Prepare a stock solution of L-Azetidine-2-carboxylic acid in sterile water or culture medium. Further dilute to the desired final concentrations (e.g., 1-10 mM or 500-2000 µM) in complete culture medium.

-

Treatment: When cells reach the desired confluency, replace the old medium with the AZE-containing medium. Include appropriate controls, such as untreated cells and vehicle-treated cells.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 9, 12, 24 hours) before proceeding with downstream analysis.

Western Blotting for ER Stress Markers

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF6, anti-BiP/GRP78, anti-CHOP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

-

RNA Extraction: Isolate total RNA from AZE-treated and control cells using a commercial RNA extraction kit, including a DNase treatment step.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for UPR target genes (e.g., ATF4, ATF6, XBP1, CHOP, BiP). Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in AZE-treated samples compared to controls.

XBP1 mRNA Splicing Assay

-

RNA Extraction and cDNA Synthesis: Follow the same procedure as for qPCR.

-

PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%). The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands of different sizes.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide, SYBR Safe) and visualize under UV light.

Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of AZE as described in section 4.1.

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Conclusion

This compound serves as a potent and valuable tool for inducing and studying ER stress and the UPR. Its mechanism of action, involving misincorporation into proteins and subsequent protein misfolding, provides a direct means to investigate the cellular response to proteotoxicity. The activation of the PERK and ATF6 pathways, and in some cases the IRE1 pathway, highlights the multifaceted nature of the UPR in response to AZE. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to elucidate the intricate signaling networks involved in AZE-induced ER stress and to explore its potential implications in health and disease. A thorough understanding of these processes is essential for developing novel therapeutic strategies targeting the ER stress response.

References

- 1. researchgate.net [researchgate.net]

- 2. 4.5. Cell Viability MTT Assay [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. A Quantitative Analysis of Cellular Lipid Compositions During Acute Proteotoxic ER Stress Reveals Specificity in the Production of Asymmetric Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

Teratogenic Effects of Azetidine-2-carboxylic Acid in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid analogue of proline, found in various plants, including sugar beets.[1][2] Its structural similarity to proline allows it to be mistakenly incorporated into proteins during synthesis, leading to a range of toxic and teratogenic effects in various animal species, including ducks, hamsters, mice, and rabbits.[2][3] This misincorporation disrupts protein folding and function, particularly affecting proline-rich proteins like collagen, which is crucial for connective tissue and skeletal development.[4] The resulting accumulation of misfolded proteins triggers cellular stress responses, primarily the Unfolded Protein Response (UPR) within the endoplasmic reticulum (ER), which can ultimately lead to apoptosis and developmental abnormalities.[4] This technical guide provides a comprehensive overview of the teratogenic effects of A2C in animal models, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways involved.

Mechanism of Teratogenicity

The primary mechanism underlying the teratogenicity of this compound is its misincorporation into nascent polypeptide chains in place of proline.[4] This substitution, driven by the inability of prolyl-tRNA synthetase to effectively discriminate between the two imino acids, leads to the synthesis of aberrant proteins with altered secondary and tertiary structures.[3] The consequences of this molecular mimicry are particularly detrimental to proteins rich in proline, such as collagen, a key component of the extracellular matrix essential for organogenesis.

The accumulation of these misfolded proteins within the endoplasmic reticulum (ER) lumen disrupts proteostasis and activates a cellular stress signaling network known as the Unfolded Protein Response (UPR).[4] The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. Activation of these sensors aims to restore ER homeostasis by attenuating global protein synthesis, upregulating the expression of molecular chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death and contributing to the developmental defects observed with A2C exposure.

Quantitative Data on Teratogenic Effects

The teratogenic potential of this compound has been evaluated in several animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Teratogenic Effects of this compound in Hamsters

| Dosage | Gestational Day(s) of Administration | Route of Administration | Major Malformations Observed | Incidence of Malformations | Reference |

| 600 mg/kg (single dose) | 12 | Intraperitoneal | Cleft palate, subcutaneous hemorrhage, skeletal anomalies (retarded ossification, synchronous vertebral ossification, shortening of bones) | 7.2% external anomalies | [5] |

| 200 mg/kg/day | 10-12 | Intraperitoneal | Cleft palate, subcutaneous hemorrhage, skeletal anomalies | 9.6% external anomalies | [5] |

Table 2: Teratogenic Effects of this compound in Rats

| Dosage | Gestational Day(s) of Administration | Route of Administration | Major Malformations Observed | Key Findings | Reference |

| 200 mg/kg (twice daily for 2 days) | 19, 20, 21, and 22 | Intraperitoneal | Retarded lung growth, reduced surfactant synthesis | 50% reduction in fetal lung weight and DNA content; reduced fibrillar collagen in the lung. | [6] |

Experimental Protocols

General In Vivo Teratogenicity Study Workflow

The following diagram outlines a typical experimental workflow for assessing the teratogenic potential of a compound like this compound in a rodent model.

Preparation of this compound Solution for In Vivo Studies

For in vivo administration, L-Azetidine-2-carboxylic acid is typically dissolved in a sterile, physiologically compatible vehicle. Sterile water for injection or isotonic saline are common choices. The concentration of the solution is calculated based on the desired dosage (in mg/kg) and the average weight of the animals, ensuring the injection volume is appropriate (typically 5-10 ml/kg for intraperitoneal injection in rodents). The solution should be prepared fresh on the day of administration and filtered through a 0.22 µm syringe filter to ensure sterility.

Skeletal Staining with Alizarin Red S and Alcian Blue

This double-staining technique allows for the differential visualization of ossified bone (red) and cartilaginous structures (blue), which is critical for identifying skeletal malformations and delays in ossification.

Solutions:

-

Fixative: 95% Ethanol (B145695)

-

Dehydration: 100% Acetone (B3395972)

-

Cartilage Stain: 0.03% (w/v) Alcian Blue 8GX in 80% ethanol and 20% glacial acetic acid.[5]

-

Maceration and Clearing Solution: 1% (w/v) Potassium hydroxide (B78521) (KOH) in distilled water.[5]

-

Bone Stain: 0.005% (w/v) Alizarin Red S in 1% aqueous KOH.[7]

-

Clearing and Storage: Graded series of glycerol (B35011) in 1% KOH (e.g., 20%, 50%, 80% glycerol), followed by storage in 100% glycerol.[7]

Protocol Outline:

-

Fixation: Following euthanasia and removal of skin and viscera, fetuses are fixed in 95% ethanol for at least 48 hours.

-

Dehydration: Transfer the fixed fetuses to 100% acetone for 24 hours.

-

Cartilage Staining: Immerse the fetuses in the Alcian Blue staining solution for 24-48 hours.

-

Rehydration and Clearing: Rehydrate the stained fetuses through a graded series of ethanol (95%, 70%, 40%) and then rinse with distilled water. Subsequently, clear the tissues by immersion in 1% KOH until the skeleton is visible through the muscle.

-

Bone Staining: Transfer the cleared fetuses to the Alizarin Red S solution and stain until the bones are a deep red.

-

Final Clearing and Storage: Further clear the stained skeletons by passing them through a graded series of glycerol in 1% KOH. Finally, store the fully cleared and stained skeletons in 100% glycerol.

Histological Examination of Fetal Lungs

Histological analysis is essential for evaluating the impact of A2C on lung development, including assessing alveolar structure and cellular differentiation.

Protocol Outline:

-

Fixation: Immediately after dissection, fetal lungs should be fixed by immersion in 10% neutral buffered formalin for at least 24 hours.[8]

-

Processing: The fixed tissues are then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041) wax.[8]

-

Sectioning: Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm using a microtome.

-

Staining: The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) for general morphological assessment.[9] Masson's trichrome stain can be used to specifically visualize collagen fibers.[9]

-

Microscopy: Stained sections are examined under a light microscope to assess lung architecture, including the development of bronchioles and alveoli, and to identify any cellular abnormalities.

Signaling Pathways Implicated in this compound Teratogenicity

The Unfolded Protein Response (UPR)

As the central mechanism responding to the accumulation of misfolded proteins caused by A2C, the UPR plays a critical role in mediating its teratogenic effects. The three branches of the UPR are depicted below.

-

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[10]

-

IRE1α Pathway: IRE1α is a transmembrane protein with both kinase and endoribonuclease activity. Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that drives the expression of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD).[11]

-

ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases. The cleaved N-terminal fragment of ATF6 is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and other components of the ERAD machinery.[12]

TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids. While the direct role of TOR signaling in A2C-induced teratogenicity in mammals is still under investigation, studies in yeast have shown that genes involved in the TOR pathway have chemical-genetic interactions with A2C.[13] Given that proline can activate mTORC1 signaling, it is plausible that A2C, as a proline analogue, could interfere with this pathway, contributing to the observed developmental defects.

Conclusion

This compound is a potent teratogen in multiple animal models, with its primary mechanism of action being the misincorporation into proteins in place of proline. This leads to widespread protein misfolding, induction of the Unfolded Protein Response, and ultimately, developmental abnormalities, particularly affecting the skeletal system and lung development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the mechanisms of developmental toxicity and for professionals involved in drug safety assessment. Further research is warranted to fully elucidate the downstream targets of the UPR and the precise role of other signaling pathways, such as TOR signaling, in mediating the teratogenic effects of this proline analogue.

References

- 1. This compound in the food chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols::Cleared Skeletal preps [research.mcdb.ucla.edu]

- 6. L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Target of Rapamycin (TOR) in Nutrient Signaling and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]

Azetidine-2-carboxylic Acid: An In-Depth Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in various plant species, acts as a potent phytotoxin.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying AZE's toxicity in susceptible plants. AZE, a structural analog of proline, competitively inhibits proline-dependent pathways, primarily through its misincorporation into proteins. This event, driven by the low substrate specificity of cytosolic prolyl-tRNA synthetase, leads to widespread protein misfolding, induction of the unfolded protein response (UPR), and ultimately, severe growth inhibition.[3][4][5] This document details the key pathways, presents quantitative data on AZE's effects, outlines relevant experimental protocols, and provides visual diagrams to elucidate the intricate processes involved.

Core Mechanism of Action: A Tale of Molecular Mimicry

The toxicity of this compound stems from its structural similarity to the proteinogenic amino acid L-proline.[1][2] This molecular mimicry allows AZE to be mistakenly recognized and utilized by the plant's cellular machinery, leading to a cascade of detrimental effects. The primary mechanism of action can be dissected into several key steps:

-

Uptake and Systemic Distribution: AZE is absorbed by the plant, likely through amino acid transporters, and distributed throughout its tissues.

-

Erroneous Recognition by Prolyl-tRNA Synthetase (ProRS): In the cytoplasm, prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA molecules with proline, recognizes AZE.[5] Plants that do not naturally produce AZE often possess a cytosolic ProRS (AtProRS-Cyt in Arabidopsis) that cannot efficiently discriminate between proline and AZE.[4][5]

-

Misincorporation into Nascent Polypeptide Chains: The AZE-charged tRNA participates in protein synthesis, leading to the misincorporation of AZE into proteins at positions normally occupied by proline.[1][6] This process occurs specifically on proteins translated in the cytosol from nuclear-encoded genes.[1]

-

Protein Misfolding and Proteotoxic Stress: The four-membered ring of AZE, being smaller than proline's five-membered ring, alters the conformational constraints of the polypeptide backbone.[7] This disruption leads to improper protein folding and the accumulation of non-functional, misfolded proteins, a condition known as proteotoxic stress.[8][9]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a global stress response known as the unfolded protein response (UPR).[1][7][8] The UPR aims to restore protein homeostasis but can lead to programmed cell death if the stress is prolonged or severe.

-

Inhibition of Growth and Development: The culmination of these molecular events is a significant inhibition of plant growth, most notably observed in root elongation.[1][7]

Interestingly, the organellar ProRS (AtProRS-Org), located in mitochondria and chloroplasts, exhibits a much higher specificity for proline and largely excludes AZE, confining the primary toxic effects to cytosolic protein synthesis.[5]

Quantitative Data

The effects of AZE on plant growth and its interaction with key enzymes have been quantified in several studies.

Table 1: In Vivo Effects of this compound on Arabidopsis thaliana

| Parameter | Value | Species | Reference |

| IC₅₀ for Root Growth | 5.3 µM ± 0.6 | Arabidopsis thaliana | [10] |

| Effective Inhibitory Concentration | 10 µM | Arabidopsis thaliana | [7][10] |

| L-Proline Rescue Concentration | 100 µM | Arabidopsis thaliana | [7] |

| AZE Misincorporation Rate | >3.0% of peptides | Arabidopsis thaliana | [7] |

Table 2: Kinetic Parameters of Arabidopsis thaliana Prolyl-tRNA Synthetases

This table summarizes the kinetic data for the two ProRS isoforms in Arabidopsis, highlighting the key difference in their ability to discriminate between L-proline and AZE. The specificity constant (kcat/Km) indicates the catalytic efficiency of the enzyme for a given substrate.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity Ratio (Pro/AZE) | Reference |

| AtProRS-Cyt | L-Proline | 215 ± 21 | 14.8 ± 0.5 | 6.88 x 10⁴ | 1.0 | [5] |

| AZE | 258 ± 29 | 17.8 ± 0.9 | 6.90 x 10⁴ | |||